SA1-III

Description

Properties

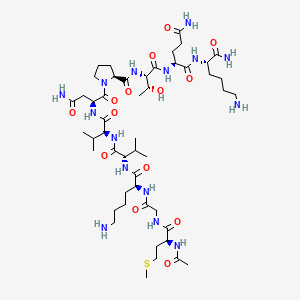

Molecular Formula |

C49H87N15O14S |

|---|---|

Molecular Weight |

1142.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C49H87N15O14S/c1-25(2)38(62-47(76)39(26(3)4)61-44(73)30(14-9-11-20-51)57-37(69)24-55-42(71)32(18-22-79-7)56-28(6)66)46(75)60-33(23-36(53)68)49(78)64-21-12-15-34(64)45(74)63-40(27(5)65)48(77)59-31(16-17-35(52)67)43(72)58-29(41(54)70)13-8-10-19-50/h25-27,29-34,38-40,65H,8-24,50-51H2,1-7H3,(H2,52,67)(H2,53,68)(H2,54,70)(H,55,71)(H,56,66)(H,57,69)(H,58,72)(H,59,77)(H,60,75)(H,61,73)(H,62,76)(H,63,74)/t27-,29+,30+,31+,32+,33+,34+,38+,39+,40+/m1/s1 |

InChI Key |

JLWOLIOIHVLSHT-WGYFVXCRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)C)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCSC)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SA1-III Peptide: A Technical Guide to Collagen Preservation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic decapeptide SA1-III, also known as KP1, is emerging as a significant agent in the modulation of collagen turnover. Derived from the C-terminal portion of serpin A1, this bioactive peptide has demonstrated a focused mechanism of action centered on the preservation of extracellular matrix integrity. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative findings. Its primary action involves the inhibition of collagen degradation by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, without impacting collagen biosynthesis or cell proliferation. This targeted activity makes this compound a compelling candidate for therapeutic and cosmetic applications aimed at mitigating the effects of aging and pathological conditions characterized by excessive collagen breakdown.

Introduction

Collagen, the most abundant protein in the human body, provides the structural framework for tissues, particularly the skin. The continuous process of collagen synthesis and degradation is tightly regulated to maintain tissue homeostasis. An imbalance in this turnover, often characterized by accelerated degradation, is a hallmark of skin aging and various pathological conditions.[1][2] Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the degradation of extracellular matrix components, including collagen.[1]

This compound is a synthetic decapeptide (Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2) derived from the C-terminal region of serpin A1, a physiological inhibitor of neutrophil elastase.[2][3] This peptide has garnered attention for its ability to modulate collagen turnover, offering a targeted approach to preserving the skin's structural integrity. This guide elucidates the core mechanism of action of this compound, presenting the scientific evidence and methodologies that underpin its function.

Mechanism of Action: Inhibition of Collagen Degradation

The principal mechanism of action of this compound is the inhibition of collagen degradation by downregulating the activity of specific matrix metalloproteinases. This action directly preserves the existing collagen framework within the extracellular matrix.

Targeting Matrix Metalloproteinases (MMPs)

-

Reduced MMP-2 and MMP-9 Activity: In vitro studies using human dermal fibroblasts have shown that treatment with this compound leads to a significant reduction in the levels of active MMP-2 and MMP-9 in the cell-conditioned media. This inhibitory effect on these key gelatinases, which are instrumental in breaking down collagen, is central to the peptide's function.

-

No Effect on Collagen Biosynthesis: Notably, this compound's mechanism is specific to degradation. Investigations have revealed that the peptide does not alter the cellular biosynthesis of collagen. This specificity is advantageous as it avoids potential dysregulation of new collagen production.

-

No Impact on Cell Proliferation: Furthermore, this compound has been shown to be non-interfering with cell proliferation, indicating that its effects are not tied to changes in cell number but rather to the modulation of enzymatic activity in the extracellular environment.

The signaling pathway can be visualized as follows:

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and clinical settings. The following tables summarize the key findings.

In Vitro Efficacy

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| MMP-2 Levels | Human Dermal Fibroblasts | 20 µM | Reduced levels in cell media | |

| MMP-9 Levels | Human Dermal Fibroblasts | 20 µM | Reduced levels in cell media | |

| Extracellular Type I Collagen | Human Dermal Fibroblasts | 20 µM | Increased levels due to reduced degradation | |

| Collagen Biosynthesis | Human Dermal Fibroblasts | 20 µM | No significant effect | |

| Cell Proliferation | Human Dermal Fibroblasts | Not specified | No interference |

Clinical Efficacy of an this compound Based Serum

A clinical study involving female volunteers demonstrated statistically significant improvements in skin parameters after four weeks of twice-daily application of a serum containing this compound.

| Skin Parameter | Duration of Use | Result | Statistical Significance | Reference |

| Skin Hydration | 4 weeks | 32% increase | Not specified | |

| Skin Elasticity | 4 weeks | ~9% improvement | Not specified | |

| Skin Roughness | 4 weeks | 13.4% reduction | p<0.01 | |

| Average Maximum Roughness | 4 weeks | 10.1% reduction | p<0.001 | |

| Skin Density | 4 weeks | Statistically significant improvement | p<0.001 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Analysis of Type I Collagen by Western Blot

This protocol is used to quantify the levels of type I collagen in cell lysates and conditioned media from human dermal fibroblasts.

-

Cell Culture and Treatment: Primary human dermal fibroblasts are cultured to sub-confluence and then treated with this compound (e.g., 20 µM) or a vehicle control for a specified period (e.g., 72 hours).

-

Sample Collection: The cell-conditioned media is collected, and cells are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for type I collagen. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands corresponding to the α1 and α2 chains of collagen is quantified using densitometry software.

-

Normalization: Collagen band intensity is normalized to a loading control such as GAPDH for cell lysates.

Gelatin Zymography for MMP Activity

This technique is employed to detect the activity of MMP-2 and MMP-9 in the cell-conditioned media.

-

Sample Preparation: Cell-conditioned media from this compound-treated and control cells is concentrated.

-

Zymogram Gel Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Enzyme Renaturation: The gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

-

Enzyme Activity: The gel is incubated overnight in a developing buffer at 37°C, allowing the MMPs to digest the gelatin in the gel.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantification: The clear bands are quantified by densitometry.

Cell Viability Assay

To confirm that this compound does not affect cell proliferation, a standard cell viability assay is performed.

-

Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a designated time period (e.g., 24, 48, 72 hours).

-

Assay: A viability reagent (e.g., MTS or MTT) is added to each well.

-

Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound presents a well-defined and targeted mechanism of action, primarily functioning as an inhibitor of collagen degradation through the downregulation of MMP-2 and MMP-9 activity. Its ability to preserve the extracellular collagen matrix without interfering with collagen synthesis or cell proliferation makes it a prime candidate for further research and development in dermatology and regenerative medicine. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and similar bioactive peptides. The quantitative data strongly support its efficacy, paving the way for its application in advanced skincare and therapeutic strategies aimed at combating the signs of aging and diseases characterized by collagen loss.

References

The Biological Function of SA1-III in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA1-III, a bioactive decapeptide derived from the C-terminal portion of Serpin A1, has emerged as a significant modulator of collagen turnover in dermal fibroblasts.[1][2] This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its mechanism of action in preserving the extracellular matrix. It has been demonstrated that this compound increases extracellular type I collagen levels primarily by inhibiting its degradation, with minimal to no effect on collagen biosynthesis or cell proliferation.[1][3] The peptide exerts its effects by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] This targeted action makes this compound a promising candidate for applications in dermatology and cosmetology, particularly in addressing physiological and pathological skin conditions where collagen degradation exceeds synthesis.

Core Biological Function: Collagen Preservation

The primary role of this compound in dermal fibroblasts is the modulation of type I collagen turnover. Unlike agents that stimulate collagen production, this compound's principal mechanism is the protection of existing collagen from enzymatic degradation. This function is crucial for maintaining the structural integrity and youthfulness of the skin, as collagen is a key component of the dermal extracellular matrix responsible for its firmness and elasticity.

Mechanism of Action

This compound increases extracellular collagen levels by reducing the activity of MMP-2 and MMP-9, two key enzymes responsible for the breakdown of extracellular collagen. By inhibiting these enzymes, this compound slows the degradation of the collagen framework, helping to preserve the skin's structural integrity. Notably, this peptide does not significantly affect collagen biosynthesis or the proliferation of fibroblast cells. This specific mode of action distinguishes it from other collagen modulators like TGF-beta, which primarily acts by increasing collagen synthesis.

Quantitative Data Summary

The effects of this compound on dermal fibroblasts have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Fibroblast Proliferation and Collagen Production

| Parameter | Treatment | Result | Finding |

|---|---|---|---|

| Cell Proliferation | This compound | No significant change | Does not interfere with cell proliferation. |

| Intracellular Collagen | This compound (20 µM) vs. Control | No significant change | Does not directly stimulate collagen biosynthesis. |

| Intracellular Collagen | TGF-beta (10 ng/mL) vs. Control | Significant Increase | Serves as a positive control for collagen synthesis. |

Table 2: Effect of this compound on Extracellular Collagen Degradation

| Parameter | Treatment | Result | Finding |

|---|---|---|---|

| Extracellular Collagen Levels | This compound | Increased | Protects collagen from degradation. |

| MMP-2 Activity in Media | This compound (20 µM) vs. Control | Reduced | Inhibits a key collagen-degrading enzyme. |

| MMP-9 Activity in Media | This compound (20 µM) vs. Control | Reduced | Inhibits a key collagen-degrading enzyme. |

| Collagen Fragment Levels | this compound | Decreased | Indicates reduced collagen breakdown. |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

The current understanding suggests that this compound acts extracellularly to inhibit MMPs, thereby protecting the collagen matrix. This contrasts with pathways that involve intracellular signaling cascades to boost gene expression for collagen synthesis.

Experimental Workflow

A typical workflow to assess the efficacy of this compound involves culturing human dermal fibroblasts, treating them with the peptide, and then analyzing both the cells and the conditioned media.

Key Experimental Protocols

Cell Culture and Treatment

Primary human dermal fibroblasts are cultured in standard medium (e.g., DMEM with 10% FBS). For experiments, cells are seeded and allowed to adhere before being treated with this compound (e.g., at a concentration of 20 µM) or control vehicles for a specified period, typically 72 hours.

Western Blot for Type I Collagen

-

Cell Lysis: After treatment, cell monolayers are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against type I collagen (e.g., Abcam). A secondary antibody conjugated to HRP is then used.

-

Detection: Bands are visualized using an ECL detection system. GAPDH is often used as a loading control.

Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Sample Preparation: Cell-conditioned media is collected and concentrated. Protein concentration is determined.

-

Electrophoresis: Equal amounts of protein are loaded onto a non-reducing SDS-PAGE gel co-polymerized with gelatin.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzymes to renature.

-

Incubation: The gel is incubated in a developing buffer at 37°C for 18-24 hours, allowing the gelatinases to digest the substrate.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue and then de-stained. Areas of enzymatic activity appear as clear bands against a blue background.

Cell Viability Assay

Cell viability is assessed to ensure this compound is not cytotoxic. An MTT assay or similar colorimetric assay can be used.

-

Treatment: Cells are seeded in a 96-well plate and treated with this compound.

-

Reagent Addition: After the treatment period, MTT reagent is added to each well and incubated.

-

Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

Conclusion and Future Directions

This compound is a potent collagen modulator that acts by protecting existing collagen from degradation by MMPs, without affecting fibroblast proliferation or collagen synthesis. Its targeted mechanism makes it an attractive active ingredient for skincare and therapeutic applications aimed at combating the signs of aging and addressing skin conditions characterized by excessive collagen breakdown. Future research may focus on optimizing delivery systems for topical application and further elucidating its interactions with other components of the extracellular matrix.

References

SA1-III: A C-Terminal Fragment of Serpin A1 as a Modulator of Collagen Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SA1-III is a synthetic decapeptide, Ac-MGKVVNPTQK-NH2, derived from the C-terminal region of Serpin A1, also known as alpha-1 antitrypsin (A1AT).[1][2] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action in modulating collagen turnover, detailed experimental protocols for its characterization, and its potential therapeutic applications. This compound has been shown to increase extracellular type I collagen levels, not by stimulating its synthesis, but by inhibiting its degradation through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][3] This targeted activity makes this compound a compelling candidate for further investigation in dermatology, wound healing, and other fibrosis-related research.

Introduction

Serpin A1 (alpha-1 antitrypsin) is a crucial serine protease inhibitor in human plasma, primarily known for its role in protecting tissues from damage caused by neutrophil elastase.[2] Beyond its canonical function, fragments of Serpin A1 have been shown to possess distinct biological activities. This compound, a decapeptide with the sequence Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2, represents a C-terminal fragment of Serpin A1 that has garnered interest for its ability to modulate the extracellular matrix (ECM).

The primary mechanism of action of this compound is the preservation of type I collagen, the most abundant structural protein in the ECM, by mitigating its enzymatic degradation. This is achieved through the inhibition of MMP-2 and MMP-9, two key gelatinases involved in the breakdown of collagen and other ECM components. This guide will delve into the biochemical properties of this compound, its effects on cellular signaling pathways, and provide detailed methodologies for its study.

Biochemical Properties and Synthesis

2.1. Peptide Sequence and Modifications:

-

Sequence: Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys

-

N-terminus: Acetylated (Ac)

-

C-terminus: Amidated (NH2)

These terminal modifications are common in synthetic peptides to increase stability and mimic the native protein structure.

2.2. Synthesis and Purification:

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

A detailed protocol is provided in the "Experimental Protocols" section. The purified peptide's identity and purity are confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Mechanism of Action: Inhibition of Collagen Degradation

This compound enhances the extracellular levels of type I collagen by inhibiting its degradation, rather than by stimulating its synthesis. The primary targets of this compound are the matrix metalloproteinases MMP-2 and MMP-9.

3.1. Signaling Pathway

The precise signaling pathway by which this compound downregulates MMP-2 and MMP-9 activity is still under investigation. However, based on the known regulation of these MMPs in fibroblasts, a putative pathway can be proposed. Pro-inflammatory cytokines and growth factors can activate signaling cascades involving MAP kinases (e.g., ERK, p38) and transcription factors like NF-κB and AP-1, which in turn upregulate the expression of MMP-2 and MMP-9. This compound may directly inhibit the enzymatic activity of MMP-2 and MMP-9 or interfere with their activation. This reduction in MMP activity would lead to decreased degradation of type I collagen. Furthermore, the balance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for ECM homeostasis. While the direct effect of this compound on TIMP expression is not yet fully elucidated, it is plausible that it may also influence this balance.

Putative Signaling Pathway of this compound Action

Caption: Putative signaling pathway for this compound's effect on collagen.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound from a clinical study on a topical formulation.

| Parameter | Treatment Group | Result | Significance | Reference |

| Skin Hydration | This compound containing cream | +43.1% | p < 0.0001 | |

| Skin Extensibility | This compound containing cream | -14.3% | p < 0.0001 | |

| Gross Elasticity | This compound containing cream | +5.8% | p < 0.0001 | |

| Skin Density | This compound containing cream | Statistically significant increase | p < 0.001 | |

| Average Skin Roughness | This compound containing cream | -13.0% | p < 0.01 | |

| Average Maximum Roughness | This compound containing cream | -10.1% | p < 0.001 |

Experimental Protocols

5.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of Ac-MGKVVNPTQK-NH2 using Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

-

Resin: Rink Amide resin is used to obtain a C-terminal amide.

-

Deprotection: The Fmoc protecting group is removed with 20% piperidine in dimethylformamide (DMF).

-

Coupling: Fmoc-protected amino acids are activated with HBTU/HOBt in the presence of diisopropylethylamine (DIPEA) and coupled to the free amine on the resin.

-

Washing: The resin is washed with DMF between each deprotection and coupling step.

-

Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated with acetic anhydride and DIPEA in DMF.

-

Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight.

5.2. Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases in cell culture supernatants.

-

Sample Preparation: Conditioned media from cell cultures (e.g., human dermal fibroblasts) treated with or without this compound are collected.

-

Electrophoresis: Samples are run on a non-reducing SDS-polyacrylamide gel copolymerized with gelatin.

-

Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining: The gel is stained with Coomassie Brilliant Blue.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

5.3. Western Blotting for Type I Collagen

This method is used to quantify the amount of type I collagen in cell lysates or conditioned media.

-

Sample Preparation: Proteins are extracted from cell lysates or conditioned media.

-

Electrophoresis: Proteins are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for type I collagen.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensity is quantified by densitometry.

5.4. Sandwich ELISA for Type I Collagen

This is a quantitative immunoassay to measure the concentration of type I collagen in liquid samples.

-

Coating: A 96-well plate is coated with a capture antibody specific for type I collagen.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for a different epitope on type I collagen is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate: A colorimetric substrate (e.g., TMB) is added, and the color development is proportional to the amount of collagen present.

-

Measurement: The absorbance is read on a plate reader, and the concentration of collagen is determined from a standard curve.

Conclusion and Future Directions

This compound, a C-terminal fragment of Serpin A1, presents a promising avenue for the development of novel therapeutics aimed at modulating collagen turnover. Its mechanism of action, centered on the inhibition of MMP-2 and MMP-9, offers a targeted approach to preserving the integrity of the extracellular matrix. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of this compound.

Future research should focus on elucidating the precise molecular interactions between this compound and its target MMPs, including the determination of binding affinities and inhibitory constants (IC50/Ki). Furthermore, a deeper understanding of the upstream signaling pathways modulated by this compound is necessary. Investigating its effects on TIMP expression and the broader secretome of fibroblasts will provide a more complete picture of its biological activity. These studies will be instrumental in translating the potential of this compound into clinical applications for a range of fibrotic and age-related conditions.

References

- 1. Recruitment of Matrix Metalloproteinase-9 (MMP-9) to the Fibroblast Cell Surface by Lysyl Hydroxylase 3 (LH3) Triggers Transforming Growth Factor-β (TGF-β) Activation and Fibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. MMP-2 expression by fibroblasts is suppressed by the myofibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SA1-III in Combating Skin Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skin aging is a multifactorial biological process characterized by the progressive degradation of the extracellular matrix (ECM), leading to the visible signs of aging such as wrinkles, fine lines, and loss of elasticity. A key contributor to this process is the increased activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of collagen and other ECM proteins. This technical guide provides an in-depth analysis of SA1-III (also known as KP1), a bioactive decapeptide derived from the C-terminal portion of serpin A1. We will explore its mechanism of action in mitigating skin aging, present quantitative data from in vitro and clinical studies, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

Introduction

This compound is a synthetic decapeptide (Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2) designed to modulate collagen turnover within the skin.[1][2] Unlike many cosmetic peptides that aim to stimulate collagen synthesis, this compound's primary mechanism is the preservation of existing collagen by inhibiting its degradation.[3][4] As a derivative of serpin A1, a natural inhibitor of neutrophil elastase, this compound targets the enzymatic activity that contributes to the deterioration of the skin's structural integrity.[5] This guide synthesizes the current scientific understanding of this compound's effects on skin aging, providing a technical resource for researchers and professionals in the field of dermatology and drug development.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-aging effects is through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 (gelatinases). These enzymes are pivotal in the breakdown of collagen and elastin in the dermal layer. By reducing the activity of MMP-2 and MMP-9, this compound helps to slow down the degradation of the skin's structural framework, thereby preserving its firmness and elasticity. Importantly, studies have shown that this compound's action is specific to inhibiting collagen degradation, with no significant effect on cellular biosynthesis of new collagen or on cell proliferation. This targeted approach minimizes the risk of unintended cellular responses.

Quantitative Data

The efficacy of this compound in improving skin parameters has been quantified in several clinical studies. The following tables summarize the key findings from trials involving topical formulations containing this compound.

Table 1: In Vitro Efficacy of this compound on MMP Activity

| Parameter | Treatment | Result | Reference |

| MMP-2 Activity | This compound (20 µM) | Reduced level in cell media | |

| MMP-9 Activity | This compound (20 µM) | Reduced level in cell media |

Table 2: Clinical Efficacy of a Face Cream Containing this compound (4-week study)

20 female volunteers aged 40 to 70 years.

| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Change (%) | p-value |

| Skin Hydration (cu) | 52.2 ± 5.3 | 74.7 ± 8.2 | +43.1% | <0.0001 |

| Skin Extensibility (mm) | 0.230 ± 0.056 | 0.197 ± 0.058 | -14.3% | <0.0001 |

| Gross Elasticity | 0.591 ± 0.066 | 0.625 ± 0.063 | +5.8% | <0.0001 |

| Skin Echogenicity/Density (%) | 31.54 ± 6.04 | 33.77 ± 5.22 | +2.23% | <0.001 |

| Average Skin Roughness (µm) | 66.4 ± 4.4 | 58.8 ± 15.3 | -13.0% | <0.01 |

| Average Maximum Roughness (µm) | 849 ± 145 | 763 ± 193 | -10.1% | <0.001 |

Table 3: Clinical Efficacy of a Face Serum Containing this compound (4-week study)

30 volunteers aged 30 to 50 years.

| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Change (%) | p-value |

| Skin Hydration (cu) | 52.5 ± 9.6 | 69.3 ± 11.0 | +32.0% | <0.0001 |

| Skin Deep Hydration (%) | 49.9 ± 5.1 | 53.2 ± 4.0 | +3.3% | <0.01 |

| Skin Extensibility (mm) | 0.296 ± 0.084 | 0.212 ± 0.084 | -28.4% | <0.0001 |

| Gross Elasticity | 0.668 ± 0.110 | 0.726 ± 0.103 | +8.7% | <0.0001 |

| Skin Echogenicity/Density (%) | 30.15 ± 6.53 | 32.82 ± 6.81 | +2.67% | <0.0001 |

| Average Skin Roughness (µm) | 46.2 ± 12.2 | 40.0 ± 8.8 | -13.4% | <0.001 |

| Average Maximum Roughness (µm) | 540.1 ± 123.2 | 462.7 ± 114.4 | -14.3% | <0.001 |

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the efficacy of this compound.

Cell Culture

-

Cell Line: Primary human dermal fibroblasts (NHDFs) obtained from subjects of different ages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for Type I Collagen Analysis

-

Objective: To quantify the levels of different forms of type I collagen in cell lysates and cell-conditioned media.

-

Protocol:

-

Sample Preparation: Human dermal fibroblasts are treated with this compound (e.g., 20 µM) or a control vehicle for a specified period (e.g., 72 hours). Cell lysates and conditioned media are collected.

-

Protein Quantification: Protein concentration in the samples is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for type I collagen. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Objective: To assess the enzymatic activity of MMP-2 and MMP-9 in cell-conditioned media.

-

Protocol:

-

Sample Preparation: Conditioned media from this compound-treated and control cells are collected.

-

Zymogram Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

-

Enzyme Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. During this incubation, the gelatinases digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded. The size and intensity of these bands are proportional to the amount and activity of the MMPs.

-

Cell Viability Assay

-

Objective: To evaluate the effect of this compound on cell proliferation and cytotoxicity.

-

Protocol (MTT Assay Example):

-

Cell Seeding: Fibroblasts are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits MMP-2 and MMP-9, reducing collagen degradation.

Caption: Experimental workflow for evaluating this compound's anti-aging effects.

Conclusion

This compound presents a targeted and effective approach to mitigating the signs of skin aging. By specifically inhibiting the activity of MMP-2 and MMP-9, it addresses a fundamental cause of collagen degradation without interfering with essential cellular processes like collagen synthesis and cell proliferation. The quantitative data from both in vitro and clinical studies provide strong evidence for its efficacy in improving skin hydration, elasticity, and texture, and in reducing skin roughness. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for further research and development of this compound as a potent ingredient in advanced anti-aging skincare formulations. Its well-defined mechanism of action and proven clinical benefits make it a compelling candidate for professionals in the field of cosmetic science and dermatology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Clinical Evidence-Based Paradigm of Topical Anti-Aging Skincare Formulations Enriched with Bio-Active Peptide this compound (KP1) as Collagen Modulator: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serpin A1 and the modulation of type I collagen turnover: Effect of the C-terminal peptide 409-418 (this compound) in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Unveiling SA1-III: A Technical Guide to a Novel Collagen Modulator

For Immediate Release

This technical guide provides an in-depth overview of the discovery, initial characterization, and mechanism of action of SA1-III, a bioactive decapeptide with significant potential in research and drug development. Developed for researchers, scientists, and professionals in the pharmaceutical and dermatological fields, this document outlines the foundational science and experimental data supporting this compound's role as a modulator of collagen turnover.

Introduction: The Discovery of a New Bioactive Peptide

This compound, also known as KP1, is a decapeptide (Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH₂) derived from the C-terminal portion of serpin A1, a physiological inhibitor of neutrophil elastase.[1][2] The discovery of this compound stemmed from research into short-chain peptides that could enhance the production of type I collagen, a critical component of the extracellular matrix (ECM).[3] Initial studies identified this compound as a promising candidate due to its ability to significantly increase type I collagen levels in the culture medium of human dermal fibroblasts at micromolar concentrations.[3]

Core Mechanism of Action: Inhibition of Collagen Degradation

Subsequent investigations into the mechanism of action revealed that this compound's primary function is not the stimulation of new collagen synthesis, but rather the inhibition of collagen degradation.[4] This protective effect is achieved through the targeted inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are key drivers of ECM breakdown, and their increased activity is associated with physiological aging and various pathological conditions. By reducing the activity of MMP-2 and MMP-9, this compound helps preserve the integrity of the existing collagen framework.

Signaling Pathway and Mechanism of Action

The workflow below illustrates the established mechanism of this compound. Under normal aging or pathological conditions, there is an upregulation of MMP-2 and MMP-9, which leads to the degradation of collagen in the extracellular matrix. This compound acts as an inhibitor of these MMPs, thus preventing collagen breakdown and preserving the structural integrity of the ECM.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Method | Cell Type | Concentration | Result | Reference |

| Extracellular Type I Collagen Levels | Sandwich ELISA | Neonatal Human Dermal Fibroblasts | 10 µM (EC₅₀) | Significant increase in extracellular collagen | |

| MMP-2 Activity | Gelatin Zymography | Human Dermal Fibroblasts | 20 µM | Reduced activity | |

| MMP-9 Activity | Gelatin Zymography | Human Dermal Fibroblasts | 20 µM | Reduced activity | |

| Collagen Biosynthesis | Western Blot | Human Dermal Fibroblasts | 20 µM | No significant effect | |

| Cell Proliferation | Cell Viability Assays | Human Dermal Fibroblasts | Not specified | No effect |

Table 2: Clinical Efficacy of a Topical Formulation Containing this compound (KP1)

| Parameter | Method | Study Population | Duration | Key Findings (vs. Baseline) | Reference |

| Skin Hydration | Corneometry | 20 female volunteers (40-70 years) | 4 weeks | +43.1% (p<0.0001) | |

| Skin Elasticity (Extensibility) | Cutometry | 20 female volunteers (40-70 years) | 4 weeks | -14.3% (p<0.0001) | |

| Skin Elasticity (Gross) | Cutometry | 20 female volunteers (40-70 years) | 4 weeks | +5.8% (p<0.0001) | |

| Skin Roughness (Average) | Image Analysis | 20 female volunteers (40-70 years) | 4 weeks | -13.0% (p<0.01) | |

| Skin Roughness (Maximum) | Image Analysis | 20 female volunteers (40-70 years) | 4 weeks | -10.1% (p<0.001) | |

| Skin Density | Ultrasound | 20 female volunteers (40-70 years) | 4 weeks | Increased echogenicity (p<0.001) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Solid-Phase Peptide Synthesis of this compound

This compound (Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH₂) was synthesized using a manual solid-phase peptide synthesis (SPPS) approach with a Rink-amide AM resin, employing the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy.

Analysis of Type I Collagen Levels by Western Blot

Human dermal fibroblasts were cultured and treated with this compound. Cell lysates and conditioned media were collected for analysis.

-

Protein Extraction: Cells were lysed, and protein concentration was determined.

-

SDS-PAGE: Equal amounts of protein were separated on a polyacrylamide gel.

-

Transfer: Proteins were transferred to a nitrocellulose membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for type I collagen.

-

Secondary Antibody Incubation: A horseradish peroxidase-conjugated secondary antibody was used for detection.

-

Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensity was quantified using densitometry.

Assessment of MMP-2 and MMP-9 Activity by Gelatin Zymography

-

Sample Preparation: Conditioned media from treated and untreated cell cultures were collected.

-

Non-Reducing SDS-PAGE: Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation: The gel was washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

-

Incubation: The gel was incubated in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C to allow for gelatin degradation by MMPs.

-

Staining and Destaining: The gel was stained with Coomassie Brilliant Blue and subsequently destained.

-

Analysis: Areas of gelatin degradation by MMP-2 and MMP-9 appear as clear bands against a blue background. The intensity of these bands is proportional to the enzyme activity.

Conclusion

This compound is a well-characterized decapeptide that modulates collagen turnover by inhibiting the activity of MMP-2 and MMP-9. Its ability to protect existing collagen from degradation, coupled with a favorable safety profile in preliminary studies, makes it a compelling candidate for further investigation in therapeutic and cosmeceutical applications aimed at addressing conditions associated with excessive collagen breakdown. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serpin A1 and the modulation of type I collagen turnover: Effect of the C-terminal peptide 409-418 (this compound) in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SA1-III Peptide: A Technical Guide to its Role in Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SA1-III peptide, a bioactive decapeptide derived from the C-terminal portion of serpin A1, has emerged as a significant modulator of the extracellular matrix, with a primary role in promoting tissue regeneration, particularly within dermal tissues.[1][2][3] Its mechanism of action centers on the preservation of collagen by inhibiting the activity of matrix metalloproteinases (MMPs).[1][4] This technical guide provides an in-depth overview of the core functions of the this compound peptide, presenting quantitative data from clinical and in vitro studies, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutic and cosmeceutical agents for tissue repair and regeneration.

Introduction to this compound Peptide

This compound, also known as KP1, is a synthetic decapeptide with the amino acid sequence Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2. It is formally derived from the C-terminal region of serpin A1 (alpha-1 antitrypsin), a physiological inhibitor of neutrophil elastase involved in the degradation of extracellular matrix (ECM) components. The primary therapeutic potential of this compound lies in its ability to modulate collagen turnover, a critical process in tissue regeneration and the maintenance of tissue integrity.

Mechanism of Action in Tissue Regeneration

The principal mechanism by which this compound contributes to tissue regeneration is through the inhibition of collagen degradation. As tissues age or undergo damage, the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, increases, leading to the breakdown of collagen and other ECM proteins. This degradation compromises the structural framework of the tissue, resulting in signs of aging and impaired healing.

This compound has been shown to specifically reduce the activity of MMP-2 and MMP-9. By inhibiting these enzymes, the peptide helps to preserve the existing collagen matrix, thereby supporting the tissue's natural structure and promoting a regenerative environment. This action leads to an increase in extracellular collagen levels, not by stimulating new collagen synthesis, but by preventing its breakdown.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on collagen degradation pathways.

Quantitative Data on Efficacy

The efficacy of this compound in tissue regeneration, particularly in skin, has been quantified in both clinical and in vitro settings.

Clinical Study Data

A clinical study involving female volunteers who used a cosmeceutical formulation containing this compound for four weeks demonstrated statistically significant improvements in several skin parameters.

| Parameter | Mean Improvement (%) | p-value |

| Skin Hydration | +43.1% | <0.0001 |

| Skin Extensibility | -14.3% | <0.0001 |

| Gross Skin Elasticity | +5.8% | <0.0001 |

| Skin Density | Not specified | <0.001 |

| Average Skin Roughness | -13.0% | <0.01 |

| Average Maximum Roughness | -10.1% | <0.001 |

In Vitro Study Data

In vitro studies using human dermal fibroblasts have provided further quantitative evidence of this compound's effects.

| Parameter | Observation |

| Extracellular Collagen Levels | Increased |

| Collagen Fragment Levels in Cell Media | Decreased |

| MMP-2 and MMP-9 Activity in Cell Media | Reduced |

| Cell Proliferation | No significant effect |

| Inflammatory Mediator Gene Expression | No significant effect |

These findings indicate that this compound's primary contribution to tissue regeneration is the preservation of the existing collagen framework rather than stimulating cell proliferation or modulating inflammatory responses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of the this compound peptide.

Western Blot for Collagen I Analysis

This protocol is adapted for the analysis of type I collagen levels in cell lysates and conditioned media from human dermal fibroblasts treated with this compound.

Objective: To quantify changes in intracellular and extracellular type I collagen levels.

Materials:

-

Human dermal fibroblasts

-

This compound peptide

-

Cell culture reagents

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (6% acrylamide)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody: Rabbit anti-collagen type I

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Gel imaging system

Protocol:

-

Cell Culture and Treatment: Culture human dermal fibroblasts to 70-80% confluency. Treat cells with the desired concentration of this compound peptide in serum-free media for 48-72 hours.

-

Sample Preparation:

-

Conditioned Media: Collect the cell culture media and centrifuge to remove cellular debris. Concentrate the media if necessary.

-

Cell Lysate: Wash cells with ice-old PBS, then lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates and conditioned media using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 6% SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-collagen I antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of collagen I in the different samples.

Experimental Workflow: Western Blot

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the enzymatic activity of MMP-2 and MMP-9 in conditioned media from fibroblasts treated with this compound.

Objective: To determine the effect of this compound on the activity of gelatinases.

Materials:

-

Conditioned media from treated and untreated fibroblasts

-

SDS-PAGE gels (10%) co-polymerized with 0.1% gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.02% NaN3, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Sample Preparation: Collect and centrifuge conditioned media as described for the Western blot. Do not heat or add reducing agents to the samples. Mix an aliquot of the media with non-reducing sample buffer.

-

Electrophoresis: Load equal amounts of protein into the wells of a 10% SDS-PAGE gel containing 0.1% gelatin. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

-

Enzyme Reaction: Incubate the gel in developing buffer at 37°C for 18-24 hours. This allows the gelatinases to digest the gelatin in the gel.

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

-

Analysis: Image the gel and quantify the clear bands to determine the relative activity of MMP-2 and MMP-9.

Experimental Workflow: Gelatin Zymography

Future Directions and Broader Implications for Tissue Regeneration

While the current body of research on this compound is predominantly focused on its application in dermatology and skincare, its core mechanism of preserving the extracellular matrix has broader implications for the field of tissue regeneration. The ability to inhibit MMPs and protect collagen could be beneficial in various other tissues where ECM integrity is crucial for proper function and healing.

Future research could explore the potential of this compound in:

-

Wound Healing: Beyond cosmeceutical applications, this compound could be investigated as a therapeutic agent to improve the healing of chronic wounds, where excessive MMP activity is often a contributing factor to impaired healing.

-

Connective Tissue Disorders: The collagen-preserving properties of this compound may be relevant in the management of conditions characterized by collagen degradation.

-

Biomaterial Development: this compound could be incorporated into biomaterials and tissue engineering scaffolds to create a more favorable microenvironment for tissue regeneration by protecting the scaffold's ECM components from enzymatic degradation.

Further studies are warranted to investigate the efficacy and safety of this compound in these and other potential applications, expanding its role from a cosmeceutical ingredient to a versatile therapeutic peptide in regenerative medicine.

Conclusion

The this compound peptide is a promising agent in the field of tissue regeneration, with a well-defined mechanism of action centered on the inhibition of MMP-2 and MMP-9 and the subsequent preservation of the collagen matrix. Quantitative data from both clinical and in vitro studies support its efficacy in improving the structural integrity of dermal tissue. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar bioactive peptides. As research progresses, the full therapeutic potential of this compound in a broader range of tissue regeneration applications may be realized.

References

- 1. Comparison of the effects of serpin A1, a recombinant serpin A1-IGF chimera and serpin A1 C-terminal peptide on wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. gomeslab.net [gomeslab.net]

- 4. Serpin A1 and the modulation of type I collagen turnover: Effect of the C-terminal peptide 409-418 (this compound) in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing SA-1-III Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA1-III is a synthetic decapeptide derived from the C-terminal portion of serpin A1, a serine protease inhibitor.[1][2] It has emerged as a promising bioactive agent for skincare and dermatological applications, primarily due to its role in modulating collagen turnover.[3][4] The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes responsible for the degradation of extracellular matrix components like collagen.[1] By mitigating collagen breakdown, this compound helps to preserve the skin's structural integrity, reduce the appearance of wrinkles, and improve skin elasticity.

These application notes provide a comprehensive overview of the in vitro assays used to characterize the bioactivity of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its efficacy in a laboratory setting.

Key Bioactivities of this compound

-

Inhibition of MMP-2 and MMP-9 Activity: this compound has been shown to reduce the enzymatic activity of MMP-2 and MMP-9, key drivers of collagen degradation in the skin.

-

Protection of Collagen from Degradation: By inhibiting MMPs, this compound effectively slows down the breakdown of existing collagen fibers, helping to maintain the skin's firmness and youthfulness.

-

No significant impact on collagen biosynthesis: Studies suggest that this compound's primary role is in preventing collagen degradation rather than stimulating new collagen synthesis.

-

No interference with cell proliferation: this compound has been found to be non-cytotoxic and does not interfere with the normal proliferation of dermal fibroblasts.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the bioactivity of this compound from in vitro studies.

Table 1: Effect of this compound on MMP-2 and MMP-9 Activity in Human Dermal Fibroblasts

| Treatment | Concentration | % Reduction in MMP-2 Activity (Mean ± SEM) | % Reduction in MMP-9 Activity (Mean ± SEM) | Reference |

| Control | - | 0% | 0% | [Cipriani et al., 2018] |

| This compound | 20 µM | Statistically Significant Reduction | Statistically Significant Reduction | [Cipriani et al., 2018] |

Note: The referenced study demonstrated a significant reduction in MMP-2 and MMP-9 activity through gelatin zymography. The exact percentage of reduction was not stated, but the results were statistically significant (p < 0.05). The data presented here is a qualitative representation of the findings.

Table 2: Effect of this compound on Extracellular Type I Collagen Levels in Human Dermal Fibroblasts

| Treatment | Concentration | Outcome | Method | Reference |

| Control | - | Baseline collagen levels | Western Blot | [Cipriani et al., 2018] |

| This compound | 20 µM | Increased extracellular collagen levels by reducing degradation | Western Blot | [Cipriani et al., 2018] |

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound peptide

-

Phosphate-buffered saline (PBS)

-

Protein quantitation assay (e.g., BCA or Bradford)

-

SDS-PAGE equipment

-

Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin

-

Zymogram sample buffer (non-reducing)

-

Zymogram developing buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Cell Culture and Treatment:

-

Culture HDFs to 80-90% confluency in complete medium.

-

Wash the cells with serum-free medium and then incubate in serum-free medium containing the desired concentration of this compound (e.g., 20 µM) for 24-48 hours. A vehicle control (no this compound) should be run in parallel.

-

-

Sample Preparation:

-

Collect the conditioned medium from the treated and control cells.

-

Centrifuge the medium to remove any cells or debris.

-

Determine the protein concentration of each sample.

-

-

Electrophoresis:

-

Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Enzyme Renaturation and Development:

-

Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

The molecular weights of the bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa).

-

Quantify the band intensity using densitometry software.

-

Western Blot for Type I Collagen

This protocol is used to quantify the amount of type I collagen in cell lysates and conditioned media.

Materials:

-

Conditioned media and cell lysates from this compound treated and control HDFs

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Type I Collagen

-

Primary antibody against a loading control (e.g., GAPDH for cell lysates)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of both cell lysates and conditioned media.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Type I Collagen overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For cell lysates, normalize the collagen band intensity to the loading control (e.g., GAPDH). For conditioned media, ensure equal protein loading.

-

Compare the collagen levels between this compound treated and control samples.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of HDFs.

Materials:

-

HDFs

-

96-well cell culture plates

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed HDFs into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Mandatory Visualizations

Caption: this compound inhibits MMP-2 and MMP-9, preventing collagen degradation.

Caption: Workflow for assessing MMP-2/9 activity using gelatin zymography.

Caption: Workflow for assessing collagen preservation via Western Blot.

References

- 1. Serpin A1 and the modulation of type I collagen turnover: Effect of the C-terminal peptide 409-418 (this compound) in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The Clinical Evidence-Based Paradigm of Topical Anti-Aging Skincare Formulations Enriched with Bio-Active Peptide this compound (KP1) as Collagen Modulator: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gomeslab.net [gomeslab.net]

Application Notes and Protocols for SA1-III in Human Dermal Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA1-III, a decapeptide derived from the C-terminal portion of serpin A1, is a promising bioactive peptide for applications in dermatology and tissue engineering.[1][2] It has been identified as a modulator of collagen turnover, offering potential benefits in conditions associated with excessive collagen degradation, such as skin aging and certain pathological skin conditions.[3][4] This document provides detailed application notes and protocols for the use of this compound in human dermal fibroblast (HDF) cell culture.

Mechanism of Action

This compound primarily functions by protecting extracellular type I collagen from degradation. Its mechanism of action does not involve the stimulation of collagen biosynthesis. Instead, it reduces the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes responsible for the breakdown of the extracellular matrix. By inhibiting these enzymes, this compound helps to preserve the integrity of the collagen framework in the dermal layer of the skin. Notably, this compound has been shown to be effective at reasonably low concentrations without interfering with cell proliferation.

Signaling Pathway

References

SA1-III stability and solubility for experimental use

Application Notes and Protocols: SA1-III Peptide

Audience: Researchers, scientists, and drug development professionals.

Topic: this compound Stability and Solubility for Experimental Use

Product Information

-

Product Name: this compound

-

Synonyms: KP1[1]

-

Description: this compound, also known as KP1, is a first-in-class bioactive decapeptide formally derived from the C-terminal portion of serpin A1, a physiological inhibitor of neutrophil elastase.[2][3] It has been investigated for its effects on modulating collagen turnover.[2]

-

Sequence: Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH₂[2]

-

Appearance: Lyophilized white powder (typical for synthetic peptides).

Mechanism of Action

This compound primarily functions as a modulator of the extracellular matrix (ECM) by protecting collagen from enzymatic degradation. In vitro studies on human dermal fibroblasts have shown that this compound increases extracellular type I collagen levels. This is achieved mainly by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in collagen degradation. The peptide has demonstrated minimal to no effect on collagen biosynthesis or on fibroblast proliferation, indicating its primary role is in the prevention of collagen breakdown rather than the stimulation of its production.

References

Application Notes and Protocols: SA1-III for Collagen Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA1-III, a decapeptide derived from the C-terminal portion of Serpin A1, has emerged as a promising agent for the modulation of collagen turnover.[1][2] These application notes provide a comprehensive overview of the optimal concentration of this compound for modulating collagen, its mechanism of action, and detailed protocols for relevant in vitro assays. This compound primarily functions by protecting existing collagen from degradation, rather than stimulating new collagen synthesis.[3][4][5] This is achieved through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes responsible for the breakdown of extracellular matrix proteins like collagen. This compound has demonstrated efficacy in human dermal fibroblasts from both young and aged donors, highlighting its potential for applications in dermatology, tissue engineering, and the development of therapeutics for fibrotic diseases.

Data Presentation: Efficacy of this compound in Collagen Modulation

The following tables summarize the quantitative data on the effective concentrations of this compound for collagen modulation in in-vitro fibroblast models.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Extracellular Collagen Levels | Human Dermal Fibroblasts | 10 µM (EC50) | 50% effective concentration for increasing extracellular collagen levels. | |

| Extracellular Collagen Levels | Human Dermal Fibroblasts | 20 µM | Significant increase in extracellular type I collagen. | |

| MMP-2 Activity | Human Dermal Fibroblasts | 20 µM | Reduced levels of active MMP-2 in cell-conditioned media. | |

| MMP-9 Activity | Human Dermal Fibroblasts | 20 µM | Reduced levels of active MMP-9 in cell-conditioned media. | |

| Cell Proliferation | Human Dermal Fibroblasts | Not Specified | No significant effect on cell proliferation. | |

| Inflammatory Mediator Expression | Human Dermal Fibroblasts | Not Specified | No detectable effect on the gene expression of inflammatory mediators. |

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound in modulating collagen is through the inhibition of MMP-2 and MMP-9 activity, which leads to a decrease in collagen degradation. The precise upstream signaling pathway initiated by this compound is still under investigation. Below are diagrams illustrating the currently understood mechanism of action and a general experimental workflow for assessing the efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Clinical Evidence-Based Paradigm of Topical Anti-Aging Skincare Formulations Enriched with Bio-Active Peptide this compound (KP1) as Collagen Modulator: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serpin A1 and the modulation of type I collagen turnover: Effect of the C-terminal peptide 409-418 (this compound) in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

Application of SA1-III in 3D Skin Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA1-III, a bioactive decapeptide derived from the C-terminal portion of serpin A1, has emerged as a promising agent in the field of dermatology and cosmetology for its role in modulating collagen turnover.[1][2] As an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, this compound effectively reduces the degradation of extracellular collagen, a key factor in the structural integrity and youthful appearance of the skin.[3][4] The application of this compound in advanced 3D skin models provides a physiologically relevant platform to investigate its efficacy in a multi-cellular, tissue-like environment, offering valuable insights for anti-aging and skin rejuvenation research.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of extracellular matrix (ECM) proteins like collagen and elastin.[3] Specifically, this compound has been shown to reduce the activity of MMP-2 and MMP-9. By curbing the enzymatic degradation of collagen, this compound helps to preserve the dermal matrix, leading to improved skin firmness and a reduction in the appearance of wrinkles. Studies have indicated that this compound increases extracellular collagen levels primarily by preventing its degradation, with minimal effect on collagen biosynthesis or cell proliferation.

Signaling Pathway

The signaling pathway of this compound primarily involves the direct inhibition of MMPs, which in turn affects downstream processes related to collagen homeostasis.

Caption: this compound signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in 3D full-thickness skin models.

Preparation and Treatment of 3D Full-Thickness Skin Models

This protocol outlines the general procedure for treating commercially available or in-house reconstructed 3D skin models with this compound.

Caption: Experimental workflow for this compound treatment.

Materials:

-

3D Full-Thickness Skin Models (e.g., EpiDermFT™, Phenion® FT)

-

Assay Medium (as per manufacturer's instructions)

-

This compound peptide (lyophilized)

-

Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well culture plates

Procedure:

-

Model Acclimatization: Upon receipt, place the 3D skin models in a multi-well plate containing pre-warmed assay medium. Allow the models to equilibrate in a humidified incubator at 37°C with 5% CO₂ for at least 24 hours.

-

This compound Preparation: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute the stock solution in the assay medium to achieve the desired final concentrations for treatment (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (medium with the same concentration of solvent used for reconstitution) should also be prepared.

-

Treatment Application:

-

Topical Application: Carefully apply a small volume (e.g., 20-50 µL) of the this compound solution or vehicle control directly onto the apical surface of the skin model.

-

Medium Application: Alternatively, add this compound to the culture medium in the well, allowing for systemic delivery to the tissue.

-

-

Incubation: Incubate the treated models for a predetermined period, typically ranging from 24 to 72 hours, depending on the endpoint being measured.

-

Harvesting: At the end of the incubation period, collect the culture supernatant for analysis of secreted factors (e.g., MMPs, cytokines). Harvest the 3D skin tissue for histological, biochemical, or molecular analysis.

Quantification of Collagen Content

This protocol describes the measurement of total collagen content in the 3D skin model.

Materials:

-

Harvested 3D skin tissue

-

Sircol™ Soluble Collagen Assay kit or similar

-

Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Mechanical homogenizer or sonicator

-

Microplate reader

Procedure:

-

Tissue Homogenization: Wash the harvested tissue with cold PBS. Homogenize the tissue in an appropriate volume of homogenization buffer on ice.

-